N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridine core, a sulfonamide group, and a cyanomethyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Scientific Research Applications
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Attachment of the Cyanomethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanomethyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from -78°C to room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- N-(cyanomethyl)-N-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- N-(cyanomethyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Uniqueness
What sets N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its stability and alter its interaction with biological targets.
Properties
IUPAC Name |
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2S/c15-11-1-3-12(4-2-11)20(8-7-16)23(21,22)13-5-6-14-18-17-10-19(14)9-13/h1-6,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNLMSXIGRALDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC#N)S(=O)(=O)C2=CN3C=NN=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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